C23H18F3N5O
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O/c24-23(25,26)19-9-5-4-8-18(19)14-28-22(32)20-21(17-10-12-27-13-11-17)31(30-29-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBCSMJDDCVCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of the Molecular Formula in Advanced Medicinal Chemistry
The presence of fluorine, nitrogen, and oxygen atoms within the C23H18F3N5O molecular structure immediately suggests its relevance in drug discovery and development. The trifluoromethyl group (-CF3), in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The nitrogen and oxygen atoms are key components of various heterocyclic ring systems, which are prevalent in biologically active molecules.
These compounds are of significant interest in medicinal chemistry for their potential to interact with a range of biological targets. Research has explored their roles as inhibitors of enzymes like kinases and as modulators of receptors in the central nervous system. ontosight.aiontosight.ai The development of such compounds is crucial in the ongoing effort to create more effective and targeted therapies for a multitude of diseases, including cancer and neurological disorders. google.comeijst.org.uk
Overview of Distinct Chemical Classes and Isomers Corresponding to C23h18f3n5o
General Synthetic Pathways to this compound Core Structures
The assembly of complex molecules with the formula this compound relies on established synthetic routes that are adapted and combined to build the target structure. These pathways often involve multi-step sequences or efficient one-pot reactions to generate the desired heterocyclic core, followed by functionalization to complete the molecule.
Synthesis of Benzodiazepine Scaffold Derivatives
A known compound possessing the this compound formula is 6-[1-[4-(Trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzodiazepin-7-yl]pyridine-2-carboxamide . ontosight.ai The synthesis of such 1,4-benzodiazepine (B1214927) derivatives typically involves the condensation of a substituted o-phenylenediamine (B120857) with a ketone or an α,β-unsaturated carbonyl compound. nih.gov
A general and versatile method for forming the 1,5-benzodiazepine ring system is the acid-catalyzed condensation between o-phenylenediamines and ketones. nih.gov For a 1,4-benzodiazepine derivative like the one specified, a multi-step approach is more common. One potential pathway involves the reaction of a suitably substituted 2-aminobenzophenone (B122507) with an amino acid ester. An alternative, modern approach for substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines involves reacting a bis-triflated-2,5-dihydroxy benzophenone (B1666685) with a 1,2-diaminoethane, followed by displacement of the triflate group. google.com
To construct the target molecule, the synthesis could begin with a 2-amino-benzophenone derivative, which is then cyclized with an ethylenediamine (B42938) derivative. Subsequent palladium-catalyzed cross-coupling reactions, such as a Suzuki or Buchwald-Hartwig reaction, would be employed to attach the pyridine-2-carboxamide moiety.
Table 1: General Synthesis of 1,5-Benzodiazepines
| Starting Materials | Key Reaction | Catalyst/Reagent | Conditions | Reference |
|---|---|---|---|---|
| o-phenylenediamine, Ketones | Condensation | H-MCM-22 (Zeolite) | Room Temperature, Acetonitrile | nih.gov |
| o-phenylenediamine, Acetone | Condensation | Magnesia/Phosphorus oxychloride | Solvent-free | ijtsrd.com |
| o-phenylenediamine, β-Diketones | Cyclocondensation | p-Toluenesulfonic acid/Celite | Solvent-free, 60°C |
Synthetic Routes for Pyrrolopyrimidine-Indole Derivatives
The pyrrolo[2,3-d]pyrimidine-indole scaffold is a key feature in several biologically active molecules. An isomer with the formula this compound is 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone . chemspider.com
The synthesis of this class of compounds generally involves the construction of the pyrrolopyrimidine core, followed by its coupling to a modified indole (B1671886) fragment. nih.gov A common strategy is to perform a Suzuki or Stille coupling between a halogenated pyrrolopyrimidine and an indole-boronic acid (or stannane) derivative. Once the two main heterocyclic systems are linked, the final step is typically an acylation reaction. In this case, the secondary amine of the dihydroindole ring would be acylated with 2-(2,3,5-trifluorophenyl)acetic acid or its corresponding acyl chloride to yield the final product. The development of these templates is often guided by identifying key pharmacophore interactions to optimize biological activity. nih.gov
Preparation of Quinazolinyl-Diaryl Urea (B33335) Derivatives
While no specific quinazolinyl-diaryl urea with the formula this compound was identified in the searched literature, a general and robust strategy exists for their synthesis. This class of compounds is characterized by a central urea linkage connecting a quinazoline (B50416) ring to another aryl group. nih.govnih.gov
The key bond formation is the creation of the urea moiety. This is most commonly achieved by reacting an amino-substituted quinazoline with an appropriately substituted aryl isocyanate. To synthesize a hypothetical this compound isomer, one would react a 4-aminoquinazoline derivative with a trifluoromethylphenyl isocyanate. The requisite aminoquinazoline can be prepared via a Suzuki coupling between a 2-chloro-4-aminoquinazoline and an aminophenylboronic acid ester. nih.gov The aryl isocyanates are typically prepared from the corresponding aryl amine by reaction with an agent like phosgene (B1210022), triphosgene (B27547), or carbonyldiimidazole (CDI). nih.gov
Table 2: General Synthesis of Diaryl Urea Derivatives
| Starting Material 1 | Starting Material 2 | Key Reaction | Conditions | Reference |
|---|---|---|---|---|
| Aminoquinazoline derivative | Aromatic isocyanate | Urea formation | Dry THF, 30°C | nih.gov |
| Aromatic amine | Aromatic amine | Carbonylation | Carbonylating agent (e.g., CDI) | |
| p-Aminophenol derivative | Isocyanate | Urea formation | 1,4-dioxane, Room Temperature |
Synthesis of Pyrazole-Based Derivatives
A known compound with the this compound formula is N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide , which contains a fused pyrazole (B372694) ring system. ontosight.ai The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being a classic method. jk-sci.com This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.compharmaguideline.com
For more complex, polysubstituted pyrazoles, multi-component reactions are often employed. orientjchem.org For the specific target compound, a plausible route would involve the synthesis of a substituted pyrazole-2-carboxamide core. This could be achieved by reacting a 1,3-diketone bearing a trifluoromethyl group with a hydrazine to form the pyrazole ring, followed by functionalization at other positions. For instance, a three-component cyclocondensation of an appropriate aldehyde, phenylhydrazine, and malononitrile (B47326) can yield a 5-aminopyrazole-4-carbonitrile, which serves as a versatile intermediate for further elaboration into fused systems like pyrazolo[1,5-a]pyrimidines. encyclopedia.pub
Synthetic Methodologies for Benzimidazole Scaffold Derivatives
The benzimidazole core is a privileged structure in medicinal chemistry. nbu.ac.in A general and straightforward method for its synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation). slideshare.netyoutube.com This reaction is typically promoted by heat or acid catalysis.
To construct a hypothetical this compound isomer containing a benzimidazole core, one could envision condensing a substituted o-phenylenediamine with a complex carboxylic acid that contains the remaining fragments of the molecule. For example, the reaction could be between 1,2-diaminobenzene and a carboxylic acid such as (4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)methanoic acid. A more modern, one-pot approach involves a copper-catalyzed reaction between a 2-haloaniline, an aldehyde, and sodium azide (B81097), which proceeds through an azidoaldimine intermediate to form the benzimidazole ring in high yield. gaylordchemical.com
Approaches to Triazole-Containing Compounds
The triazole moiety is frequently incorporated into molecules using highly efficient and reliable reactions. A known this compound isomer is {3,5-Bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone . chemspider.com This compound contains a 1,2,4-triazole (B32235) core. The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones can be achieved by heating ester ethoxycarbonylhydrazones with primary amines. nih.gov
For the more common 1,2,3-triazole isomer, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the preferred method. rgmcet.edu.in This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. To synthesize a hypothetical this compound isomer via this route, one would prepare an alkyne and an azide fragment that, when combined, form the target molecule. For example, reacting 1-azido-4-(trifluoromethyl)benzene (B1279051) with an alkyne such as N-(4-ethynylphenyl)-[some other N-containing heterocycle] would generate the desired triazole-linked structure.
Key Synthetic Steps and Reaction Optimization
The construction of complex molecules like those represented by this compound relies on a series of well-established and optimized chemical reactions. These steps are crucial for building the core heterocyclic systems and introducing the necessary functional groups.
Specific Chlorination Reactions in Quinazoline Synthesis
In the synthesis of certain quinazoline-based compounds falling under the this compound formula, the introduction of a chlorine atom, particularly at the 4-position of the quinazoline ring, is a critical step. This is because the 4-chloroquinazoline (B184009) is a versatile intermediate, primed for subsequent nucleophilic substitution reactions to introduce various side chains. researchgate.net
The conversion of a 4(3H)-quinazolinone to a 4-chloroquinazoline is a common and essential transformation. mdpi.com This reaction is typically achieved through electrophilic substitution of the hydroxyl group in the lactam form of the quinazolinone. mdpi.com A variety of chlorinating agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and yield.
Common Chlorinating Agents for Quinazolinone Conversion:
| Reagent | Typical Conditions | Notes |
| Phosphoryl chloride (POCl₃) | Heating | A widely used and effective reagent. mdpi.com |
| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF | Another common and effective chlorinating agent. mdpi.comresearchgate.net |
| Oxalyl chloride | Catalytic DMF | Can also be used for this transformation. mdpi.com |
| Triphenylphosphine/ N-chlorosuccinimide | - | A milder alternative to the above reagents. mdpi.com |
| Triphenylphosphine/ Trichloroisocyanuric acid | - | Has been reported to give high yields of 4-chloroquinazoline. mdpi.com |
The reactivity of the quinazolinone can be influenced by the tautomeric equilibrium between its lactam and lactim forms. mdpi.com Substituents on the quinazoline ring can affect this equilibrium and, consequently, the ease of chlorination. mdpi.com For instance, the presence of a methyl group at the 2-position can extend the tautomeric effect, enhancing the reactivity of the substituted 4(3H)-quinazolinone. mdpi.com
Reduction Reactions Employing Group VIII Metal Catalysts
The synthesis of nitrogen-containing heterocycles, including those related to the this compound formula, often involves the reduction of a nitro group to an amine. This transformation is a fundamental step in many synthetic pathways, as the resulting amino group can then be used for cyclization reactions or further functionalization. Group VIII metals, particularly palladium (Pd), are highly effective catalysts for this type of reduction. mdpi.com
Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for the hydrogenation of nitro groups. mdpi.comrjptonline.org This method is often preferred due to the high efficiency of the catalyst, the relatively mild reaction conditions, and the ease of catalyst removal by filtration. The reduction is typically carried out under a hydrogen atmosphere. mdpi.com
In some cascade reactions for the synthesis of quinazolinones, the hydrogen required for the in-situ reduction of a nitro group can be generated from the dehydrogenation of an alcohol, also catalyzed by a palladium complex. mdpi.comrsc.org This approach offers an efficient one-pot synthesis, avoiding the need for an external hydrogen source. rsc.org
Coupling Reactions for Urea Linkage Formation
The urea moiety is a key structural feature in many biologically active compounds and can be a component of molecules with the formula this compound. The formation of a urea linkage is a crucial coupling reaction in the synthesis of such molecules. There are several methods to achieve this, often involving the reaction of an amine with an isocyanate or an isocyanate equivalent. nih.gov
Traditional methods for urea synthesis have relied on the use of phosgene, a highly toxic gas. nih.gov To circumvent this hazard, safer phosgene equivalents have been developed, including triphosgene (a solid) and carbonyldiimidazole (CDI). commonorganicchemistry.com These reagents react with an amine to form an intermediate that can then react with a second amine to form the urea. nih.gov
Another important method for the synthesis of ureas is the Curtius rearrangement. nih.govnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an amine to form the desired urea. nih.gov This method is particularly useful for creating unsymmetrical ureas. nih.gov
Modern approaches to urea synthesis also include metal-free coupling reactions. For example, hypervalent iodine reagents like PhI(OAc)₂ can mediate the coupling of amides and amines to form unsymmetrical ureas under mild conditions. mdpi.com
Strategies for Derivatization and Analogue Generation for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. ekb.eg For compounds with the molecular formula this compound, which often belong to classes of compounds with therapeutic potential, generating a library of analogues through derivatization is a key strategy for SAR exploration.
For quinazoline-based compounds, derivatization often focuses on the C2 and C4 positions. nih.gov As mentioned, the 4-chloroquinazoline is a key intermediate that allows for the introduction of a wide variety of substituents at the C4 position through nucleophilic substitution. researchgate.net The C2 position can also be functionalized to explore its impact on activity. nih.gov SAR studies on quinazoline derivatives have shown that substitutions at various positions, including C2, C4, C5, and C6, can significantly influence their biological effects. ekb.eg For instance, the introduction of a hydrophilic acetamide (B32628) linkage at the 3-position of a quinazoline core has been shown to potentially increase cytotoxic potentials in certain cancer cell lines. innovareacademics.in
In the case of pyrazole-containing compounds, SAR studies often involve modifying the substituents on the pyrazole ring and any attached phenyl rings. nih.gov The synthesis of pyrazole derivatives frequently starts from the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, allowing for a wide range of substituents to be incorporated from the outset. mdpi.com Further derivatization can be carried out on the pyrazole core to fine-tune its properties. nih.gov Studies have shown that even small changes, such as the position of a substituent on a phenyl ring attached to the pyrazole, can have a significant impact on biological activity. nih.gov
The generation of analogues and subsequent biological testing allows for the identification of key pharmacophoric features and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. ekb.eg
Mechanistic Pharmacological Investigations of C23h18f3n5o Compounds
Exploration of Molecular Targets and Their Engagement
Modulation of Gamma-Aminobutyric Acid (GABA) Receptor Subtypes (for Benzodiazepine (B76468) Isomers)
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABAA) receptor. benzoinfo.comnih.gov Their binding to the GABAA receptor enhances the effect of the neurotransmitter GABA, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. benzoinfo.commdpi.com The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being α, β, and γ subunits. mdpi.com The binding site for benzodiazepines is located at the interface of the α and γ subunits. benzoinfo.com
The specific effects of benzodiazepines are mediated by different α subunits. For instance, α1-containing receptors are associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions. mdpi.com
A comprehensive search of the scientific literature did not identify any specific benzodiazepine isomers with the molecular formula C23H18F3N5O. Therefore, no specific data on the modulation of GABAA receptor subtypes by a compound of this formula can be provided.
Selective Inhibition of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)
A significant area of research for the molecular formula this compound is in the context of PERK inhibition. A specific compound, identified as PERK-IN-2, corresponds to this formula.
PERK is a key protein in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). patsnap.compatsnap.com Under ER stress, PERK becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). patsnap.commdpi.com This phosphorylation leads to a global reduction in protein synthesis, thereby alleviating the protein-folding load on the ER. patsnap.commdpi.com However, prolonged PERK activation can also lead to apoptosis. mdpi.com
PERK-IN-2 has been identified as a potent and selective inhibitor of PERK. medchemexpress.com Its primary mechanism of action is the inhibition of PERK's kinase activity, which in turn prevents the phosphorylation of eIF2α. patsnap.com This action can restore normal protein synthesis and mitigate the downstream effects of chronic UPR activation. patsnap.com
Research Findings on PERK-IN-2:
| Compound Name | Target | IC50 | Cellular Effect | Cell Line | Reference |
| PERK-IN-2 | PERK | 0.2 nM | Inhibits PERK autophosphorylation with an IC50 of 0.03−0.1 μM | A459 cells | medchemexpress.com |
The potent inhibitory activity of PERK-IN-2 makes it a valuable tool for studying the physiological and pathological roles of the PERK pathway.
Intervention with the Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. nih.govwikipedia.org This pathway consists of a chain of proteins, where Raf (a MAP kinase kinase kinase) activates MEK (a MAP kinase kinase), which in turn activates ERK (a MAP kinase). wikipedia.org Aberrant activation of the Raf/MEK/ERK pathway is a common feature in many human cancers. nih.gov
A thorough review of the available scientific literature did not reveal any compounds with the molecular formula this compound that have been specifically investigated for their intervention with the Raf/MEK/ERK signaling pathway.
Acetylcholinesterase Inhibition Profiles
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). encyclopedia.pub Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. encyclopedia.pub
While a study on the synthesis and acetylcholinesterase inhibitory potential of a series of benzimidazole (B57391) derivatives included a compound with the molecular formula this compound, specific inhibitory data for this particular compound was not provided in the accessible literature. The study focused on other derivatives within the series that exhibited more potent activity.
Antifungal Mechanisms through Triazole Derivatives
Triazole-based compounds form a major class of antifungal agents. nih.govmdpi.com Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. mdpi.commdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. mdpi.commdpi.com
Despite the extensive research into triazole antifungal agents, the scientific literature reviewed did not identify any specific triazole derivatives with the molecular formula this compound that have been evaluated for their antifungal mechanisms.
Cellular and Subcellular Effects Mediated by this compound Compounds
The cellular and subcellular effects of compounds with the formula this compound are primarily documented through studies on the PERK inhibitor, PERK-IN-2. As an inhibitor of a central component of the UPR, its effects are profound and have implications for various cellular processes and disease states.
Inhibition of PERK by compounds such as PERK-IN-2 can lead to several key cellular outcomes:
Modulation of Protein Synthesis: By preventing the phosphorylation of eIF2α, PERK inhibitors block the general attenuation of protein synthesis that occurs during ER stress. patsnap.commdpi.com
Induction of Cell Cycle Arrest: The PERK pathway has been shown to mediate cell-cycle arrest in the G1 phase, in part by inhibiting the translation of cyclin D1. molbiolcell.orgpnas.org Inhibition of PERK could therefore interfere with this process.
Apoptosis Regulation: While transient PERK activation is a pro-survival signal, chronic activation can trigger apoptosis through the upregulation of the transcription factor CHOP. mdpi.com PERK inhibitors can modulate this switch between cell survival and cell death. The sustained activation of PERK can induce apoptosis through both intrinsic and extrinsic pathways. aacrjournals.org
Impact on Cancer Cells: In the context of cancer, tumor cells often experience high levels of ER stress. They can co-opt the UPR, including the PERK pathway, to promote their survival. patsnap.com By blocking this adaptive response, PERK inhibitors like PERK-IN-2 can enhance ER stress to a lethal level, leading to cancer cell death. patsnap.com
Relevance in Neurodegenerative Diseases: Dysregulation of the UPR and the PERK pathway has been implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, which are often characterized by the accumulation of misfolded proteins. nih.govmdpi.com The role of PERK modulation in these conditions is complex, with studies suggesting both protective and detrimental effects depending on the specific context. embopress.org
Metabolic Regulation: PERK acts as a metabolic hub, for instance, in macrophages, where it can promote an immunosuppressive phenotype by influencing mitochondrial respiration and serine biosynthesis. nih.gov PERK also plays a critical role in the function of insulin-secreting beta cells. nih.gov
The cellular effects of PERK inhibition are context-dependent and can vary significantly between different cell types and the nature of the cellular stress.
Induction of Apoptosis and Cell Cycle Arrest
Research into the anticancer properties of 3,4-diarylpyrazoles has demonstrated their capability to induce apoptosis, a form of programmed cell death, in cancer cells. One study on a novel 3,4-diarylpyrazole compound showed significant anti-proliferative activity against the human breast cancer cell line MDA-MB-231. researchgate.net The induction of apoptosis was confirmed through multiple analytical methods.
Flow cytometry analysis using Annexin V-FITC/PI staining is a common method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Treatment of MDA-MB-231 cells with a 3,4-diarylpyrazole compound led to a significant increase in the population of both early and late apoptotic cells compared to untreated controls. researchgate.net This indicates that the compound effectively triggers the apoptotic cascade.
Further evidence of apoptosis was observed using AO/PI (Acridine Orange/Propidium Iodide) staining. In this assay, live cells appear green, while apoptotic cells with compromised membrane integrity fluoresce red. Cells treated with the 3,4-diarylpyrazole compound predominantly showed red fluorescence, confirming cell death. researchgate.net
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. The study revealed that treatment with the 3,4-diarylpyrazole compound resulted in the activation of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net This activation leads to the cleavage of various cellular substrates, culminating in the dismantling of the cell.
While the specific compound 1-(4-Chloro-3-trifluoromethylphenyl)-3-[3-(4-pyridin-4-yl-1H-pyrazol-3-yl)-benzyl]-urea is noted as a protein kinase inhibitor, detailed public studies on its specific effects on cell cycle arrest are limited. google.comgoogle.com However, research on other diarylpyrazole compounds has shown they can induce cell cycle arrest, often at the G2/M phase, which is a common mechanism for anticancer agents to halt cell proliferation before inducing apoptosis. nih.govgoogle.com
| Assay | Observation in MDA-MB-231 Cells Treated with 3,4-diarylpyrazole | Conclusion |
|---|---|---|
| Flow Cytometry (Annexin V/PI) | Significant increase in early and late apoptotic cell populations. researchgate.net | Induction of programmed cell death. researchgate.net |
| Fluorescence Microscopy (AO/PI) | Shift from green (live) to red (apoptotic) fluorescence. researchgate.net | Confirmation of cell death. researchgate.net |
| Caspase Activity | Activation of executioner caspase-3. researchgate.net | Initiation of the terminal phase of apoptosis. researchgate.net |
Impact on Intracellular Reactive Oxygen Species (ROS) Homeostasis
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell signaling and homeostasis. google.com While normal levels are essential for cellular functions, an excessive accumulation of ROS leads to oxidative stress, which can damage cellular components and trigger apoptosis. scielo.org.mx
Investigations into the mechanism of 3,4-diarylpyrazoles have shown that their pro-apoptotic activity is closely linked to the generation of intracellular ROS. In MDA-MB-231 breast cancer cells, treatment with a 3,4-diarylpyrazole compound led to a marked increase in ROS levels. researchgate.net This was visualized using the fluorescent probe DCFH-DA, which emits green fluorescence upon oxidation by ROS. The increased fluorescence intensity in treated cells provided direct evidence of elevated oxidative stress.
This production of ROS is a critical step in the compound's mechanism of action, suggesting that it disrupts the normal redox balance within the cancer cells, pushing them towards an apoptotic fate. researchgate.net The study concluded that the induction of apoptosis by the 3,4-diarylpyrazole was dependent on ROS production. researchgate.net
| Parameter | Method of Detection | Finding in Treated MDA-MB-231 Cells | Implication |
|---|---|---|---|
| Intracellular ROS Levels | DCFH-DA Staining | Significant increase in green fluorescence intensity. researchgate.net | Compound induces oxidative stress. researchgate.net |
Mitochondrial Membrane Potential Dysregulation
Mitochondria are central to cell survival and death, and the mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. cedarlanelabs.comnih.gov A stable ΔΨm is necessary for ATP production and normal cellular function. cedarlanelabs.com The dissipation or loss of this potential is a critical early event in the intrinsic pathway of apoptosis. nih.gov
The pro-apoptotic effects of 3,4-diarylpyrazole compounds have been directly linked to the disruption of mitochondrial function. Studies using the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a membrane potential-dependent manner, have provided clear insights. In healthy cells with a high ΔΨm, Rhodamine 123 emits bright fluorescence.
Treatment of MDA-MB-231 cells with a 3,4-diarylpyrazole compound caused a significant decrease in the fluorescence intensity of Rhodamine 123. researchgate.net This loss of fluorescence indicates a dissipation of the mitochondrial membrane potential. The collapse of the ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates the caspase cascade and executes the cell death program. researchgate.net
Therefore, the research demonstrates that 3,4-diarylpyrazoles execute their anticancer effects by targeting the mitochondria, leading to a loss of membrane potential and initiating the intrinsic apoptotic pathway, which is mediated by the overproduction of ROS. researchgate.net
| Parameter | Method of Detection | Finding in Treated MDA-MB-231 Cells | Mechanism |
|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Rhodamine 123 Staining | Significant decrease in fluorescence intensity. researchgate.net | Dissipation of ΔΨm, triggering the intrinsic apoptotic pathway. researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of C23h18f3n5o Analogs
Elucidation of Essential Pharmacophoric Features and Key Structural Motifs
Pyrimidine-Based Acrylamide (B121943) Analogs:
For the pyrimidine-based acrylamide class of compounds, such as N-(3-((2-(1-methyl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide, the essential pharmacophoric features are characteristic of tyrosine kinase inhibitors (TKIs). The core structure typically consists of a hinge-binding motif, a hydrophobic region, and a solvent-exposed region.
The pyrimidine (B1678525) ring often serves as the hinge-binding motif, forming hydrogen bonds with the hinge region of the kinase domain. The acrylamide group is a critical structural motif, acting as a Michael acceptor. This functional group can form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. This covalent interaction can enhance the potency and duration of the inhibitory activity.
The substituted phenyl ring and the indole (B1671886) moiety occupy the hydrophobic pocket of the kinase domain. The trifluoromethyl group on the pyrimidine ring is another key feature, contributing to the binding affinity, possibly through hydrophobic interactions.
3,4-Diarylpyrazole Analogs:
In the case of 3,4-diarylpyrazole derivatives, the central pyrazole (B372694) ring acts as a scaffold. The two aryl rings at positions 3 and 4 are crucial for binding to the active site of protein kinases, often through hydrophobic and hydrogen bonding interactions. These compounds have been investigated as inhibitors of various kinases, including those in the ERK pathway and heat shock protein 90 (Hsp90).
The substituents on the aryl rings and the pyrazole nitrogen play a significant role in determining the compound's activity and selectivity. For instance, N-alkylcarboxamide chains on the pyrazole ring have been explored to modulate the compound's properties.
Impact of Substituent Modifications on Biological Efficacy and Selectivity
Pyrimidine-Based Acrylamide Analogs:
Modifications to the substituents on the pyrimidine-based acrylamide scaffold have a profound impact on their biological efficacy and selectivity as tyrosine kinase inhibitors.
Acrylamide Group: The presence of the acryloyl group can significantly enhance solubility and allows for covalent bond formation with the target enzyme, which can increase the residence time of the drug. nih.gov
Substituents on the Phenyl Ring: The nature and position of substituents on the aniline (B41778) ring can influence the binding affinity and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interaction with the kinase domain.
Indole Moiety: Modifications to the indole ring, such as changes in the substitution pattern, can affect the hydrophobic interactions within the active site.
3,4-Diarylpyrazole Analogs:
For 3,4-diarylpyrazole derivatives, substituent modifications are key to optimizing their kinase inhibitory activity.
Aryl Ring Substituents: The type and position of substituents on the diaryl rings are critical for activity. For example, in a series of 1,3,4-triarylpyrazole derivatives, urea (B33335) and amide terminal moieties were found to be important for antiproliferative activity. researchgate.net
Pyrazole N1-Substituent: The substituent on the N1 position of the pyrazole ring can be modified to improve potency and pharmacokinetic properties. For example, the introduction of N-alkylcarboxamide chains has been shown to be a viable strategy for targeting the MEK/ERK pathway. nih.gov
Sulfonamide Group: The presence of a sulfonamide functional group in some 1,3,4-triarylpyrazole derivatives has been associated with promising inhibitory and antiproliferative potential. researchgate.net
Insights from SAR for Rational Compound Design and Optimization
The structure-activity relationship studies of C23H18F3N5O analogs provide valuable insights for the rational design and optimization of new kinase inhibitors.
SAR Analysis of Pyrimidine-Based Acrylamide Derivatives
The SAR data for pyrimidine-based acrylamide derivatives underscores the importance of the covalent binding mechanism for achieving high potency. The acrylamide warhead is a key feature to retain in the design of new inhibitors. Optimization efforts can focus on modifying the hinge-binding moiety and the groups occupying the hydrophobic pocket to enhance selectivity and reduce off-target effects. For instance, replacing the pyrimidine core with other heterocycles that can maintain the crucial hinge-binding interactions could lead to novel inhibitors with different selectivity profiles.
SAR Studies on Related 3,4-Diarylpyrazole Kinase Inhibitors
SAR studies on 3,4-diarylpyrazoles highlight the tunability of this scaffold for inhibiting various kinases. The key takeaway for rational design is the importance of the substitution pattern on the two aryl rings. Docking studies can be employed to predict the binding modes of new analogs and guide the selection of substituents that can maximize interactions with the target kinase. The exploration of different linkers and terminal functional groups attached to the pyrazole core is also a promising strategy for developing more potent and selective inhibitors. For example, the finding that urea and amide moieties at the terminus of 1,3,4-triarylpyrazoles lead to high antiproliferative activity provides a clear direction for further optimization. researchgate.net
Computational Chemistry and Molecular Modeling Approaches for C23h18f3n5o Compounds
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to understand how a ligand, such as a compound with the formula C23H18F3N5O, might interact with its protein target at the atomic level.
For compounds with the formula this compound, molecular docking has been instrumental in elucidating their binding modes with various protein targets. For instance, in the study of PERK inhibitors, docking simulations were crucial. Researchers found that the available crystal structure of PERK was in an "apo" (unbound) state, with a closed conformation that would hinder inhibitor binding. acs.orgnih.gov Computational approaches were used to model an "open" active site, allowing for the successful docking of inhibitors. acs.orgnih.gov These models revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the ATP-binding pocket of the kinase.
Similarly, docking studies on various tyrosine kinase inhibitors (TKIs) have been performed to understand their interaction with receptors like VEGFR-2, HER2, and HER4. biotech-asia.orgnih.gov These simulations predict that the ligands bind in the ATP-pocket of the kinase domain, and they can identify specific amino acid residues that are critical for binding. For example, docking of a TKI into the HER4 receptor showed the formation of multiple hydrogen bonds with residues such as THR771, CYS778, and MET774, which are essential for its inhibitory activity. nih.gov
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, typically expressed as a binding energy value (e.g., in kcal/mol). nuv.ac.in Lower binding energy scores generally indicate a more favorable interaction. This allows for the ranking of different compounds and the prioritization of those with the highest predicted affinity for synthesis and biological testing.
In the context of this compound compounds acting as kinase inhibitors, docking scores have been used to predict their potency. Studies on newly designed indazole scaffolds as VEGFR-2 inhibitors, for example, used docking scores to identify the most promising candidates, with top-scoring compounds exhibiting binding energies in the range of -6.70 to -7.39 kcal/mol. biotech-asia.org
Furthermore, docking can be used to predict the selectivity of a compound for its intended target over other related proteins. By docking the same ligand into the binding sites of different kinases (e.g., PERK vs. RIPK1), researchers can compare the predicted binding affinities. rsc.org A compound that shows a significantly better score for the target kinase compared to off-target kinases is predicted to be more selective, which is a desirable property for reducing potential side effects. rsc.org
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Indazole Scaffold | VEGFR-2 (4AG8) | -7.39 | Not Specified | biotech-asia.org |
| Tyrosine Kinase Inhibitor | HER2 (3PP0) | -32.36 | Not Specified | nih.gov |
| Tyrosine Kinase Inhibitor | HER4 (3BBT) | -35.76 | THR771, CYS778, MET774 | nih.gov |
Table 1: Representative molecular docking results for compound classes related to this compound targeting various kinases. Note: Binding energies can vary significantly based on the software and scoring function used.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is invaluable for understanding the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction.
For PERK inhibitors, MD simulations have been essential. Initial docking studies were hampered by the closed conformation of the PERK active site in the crystal structure. nih.gov MD simulations were used to relax the protein structure and model a more realistic, open conformation suitable for inhibitor binding. acs.orgnih.gov Furthermore, MD simulations of the inhibitor-protein complex can confirm the stability of the predicted binding pose. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time; a stable RMSD suggests a stable binding complex. researchgate.net For example, simulations of PERK inhibitors have shown stable RMSD values, confirming the binding mode predicted by docking. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the activity of new, untested compounds.
This approach has been successfully applied to benzodiazepine (B76468) derivatives, a class of compounds that includes a molecule with the formula this compound. nih.govnih.gov In these studies, researchers build models using a "training set" of compounds with known binding affinities. chalcogen.ro The resulting QSAR equations can reveal which properties are most important for activity. For instance, studies on 1,5-benzodiazepine derivatives have shown that electronic and lipophilic (hydrophobic) parameters have a good correlation with antibacterial activity. orientjchem.org A typical QSAR model is represented by an equation where activity is a function of various descriptors.
| QSAR Model | Statistical Metric | Value | Significance | Reference |
| 3D-QSAR for Benzodiazepines | r² (Correlation Coefficient) | 0.9032 | Indicates a strong correlation between predicted and observed activity for the training set. | chalcogen.ro |
| 3D-QSAR for Benzodiazepines | pred_r² (Predictive r²) | 0.8776 | Indicates good predictive power for the external test set. | chalcogen.ro |
Table 2: Example of statistical validation for a 3D-QSAR model developed for 2,4-disubstituted 1,5-benzodiazepine derivatives as CNS depressants. High values for r² and pred_r² indicate a robust and predictive model.
These models can then be used to predict the activity of new derivatives, guiding the synthesis of more potent compounds. chalcogen.ro
De Novo Design and Virtual Screening of Novel this compound Derivatives
Virtual screening and de novo design are advanced computational strategies for discovering novel drug candidates. Virtual screening involves computationally screening large libraries of virtual compounds against a target protein to identify potential "hits". De novo design, on the other hand, involves building new molecules from scratch, piece by piece, within the active site of the target. nih.gov
Both approaches have been applied in the discovery of kinase inhibitors. In the search for novel PERK inhibitors, a consensus approach combining ligand-based pharmacophore modeling and structure-based docking was used to screen a database of over 3 million compounds. acs.org This virtual screening campaign led to the identification of about 50 compounds for biological testing, resulting in the discovery of 10 active inhibitors. acs.org
Structure-based de novo design strategies have also been developed for kinase inhibitors. nih.gov These methods start by identifying small molecular fragments that can bind to the highly conserved hinge region of the kinase active site. nih.gov These fragments are then computationally elaborated and combined to generate novel, synthetically feasible molecules with predicted high affinity. This approach has successfully led to the creation of new core structures for kinase inhibitors targeting therapeutically relevant kinases. nih.gov Such strategies could be applied to a this compound scaffold to generate novel derivatives with improved potency and selectivity.
Advanced Analytical Research Methodologies for C23h18f3n5o Characterization in Academic Settings
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. nih.gov In the context of C23H18F3N5O, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the carbon-hydrogen framework. researchgate.net
¹H NMR provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. acdlabs.com The chemical shift (δ) indicates the electronic environment of a proton, while the integration of the signal corresponds to the number of equivalent protons. acdlabs.com Spin-spin coupling, observed as peak splitting (multiplicity), reveals the number of neighboring non-equivalent protons. acdlabs.com
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. While typically not providing integration data, the chemical shift of each carbon signal is highly indicative of its functional group and hybridization state. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
For a specific isomer of this compound, the following ¹H NMR data has been reported in the literature:
Interactive Table 1: ¹H-NMR Spectroscopic Data for a this compound Isomer
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| 10.25 | s | 1H | Amide or Aromatic NH |
| 8.87 | s | 1H | Aromatic H |
| 8.60 | s | 1H | Aromatic H |
| 8.29 | s | 1H | Aromatic H |
| 8.08-8.02 | m | 2H | Aromatic H |
| 7.54 | d, J=8.4 Hz | 1H | Aromatic H |
| 7.45 | d, J=8.4 Hz | 1H | Aromatic H |
| 7.41-7.30 | m | 3H | Aromatic H |
| 6.64 | dd, J=16.8, 10.2 Hz | 1H | Vinylic H |
| 6.36 | d, J=16.8 Hz | 1H | Vinylic H |
| 5.83 | d, J=10.2 Hz | 1H | Vinylic H |
Data sourced from patent information and may correspond to a specific synthesized isomer. The interpretation of signals is crucial for confirming the proposed chemical structure.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound, HRMS provides experimental evidence for the molecular formula by matching the measured mass to the calculated exact mass.
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS). It is particularly useful for polar, high molecular weight, and thermally labile molecules, allowing them to be ionized directly from solution into the gas phase with minimal fragmentation. This often results in the observation of the protonated molecule [M+H]⁺ or other adducts.
Interactive Table 2: Mass Spectrometry Data for this compound Isomers
| Compound Name | Technique | Calculated Mass (M) | Observed Ion (m/z) | Finding | Source |
| PERK-IN-2 | ESI-MS | 437.42 | 438.2 [M+H]⁺ | Consistent with structure | Vendor Data |
| 3,4-diarylpyrazole derivative | ESI-MS | 438.1536 | 438.1535 [M+H]⁺ | Consistent with structure | US8541575B2 iaea.org |
| Tyrosine kinase inhibitor | LC-MS | 437.42 | 438.2 [M+H]⁺ | Consistent with structure | US10300058B2 |
The data confirms that the synthesized compounds possess the correct molecular weight and elemental composition corresponding to the formula this compound.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity, which is a critical parameter in academic research.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. measurlabs.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. measurlabs.comnih.gov The purity of a compound is typically determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.
For compounds like the isomers of this compound, a reversed-phase HPLC method is commonly employed, often using a C18 column. A gradient elution with a mixture of an aqueous buffer and an organic solvent (like acetonitrile) allows for the effective separation of the main compound from starting materials, by-products, and degradation products. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, which also provides spectral information that can help in peak identification and purity assessment. chromatographyonline.com
Interactive Table 3: HPLC Purity Assessment Data for this compound Isomers
| Compound Name | Reported Purity | HPLC Conditions (Typical) | Detection | Source |
| PERK-IN-2 | ≥98% or ≥99% | C18 column, water/acetonitrile gradient | UV/DAD | Vendor Data nih.gov |
| 3,4-diarylpyrazole derivative | Not specified, used for regioisomer separation | Not specified | 254 nm | US8541575B2 iaea.org |
HPLC analysis is crucial for verifying that the compound used in subsequent biological assays is of sufficient purity to yield reliable data.
Biochemical and Biophysical Assays for In Vitro Activity Evaluation
Once a compound's structure and purity are confirmed, its biological activity can be investigated through various in vitro assays. These assays are designed to measure the interaction of the compound with specific biological targets, such as enzymes.
Enzyme Inhibition Assays (e.g., PERK, Acetylcholinesterase)
Enzyme inhibition assays are fundamental for discovering and characterizing molecules that can modulate the activity of specific enzymes, which is a cornerstone of drug discovery research. mdpi.com The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
PERK Inhibition: One of the identified isomers of this compound is PERK-IN-2, a known inhibitor of PKR-like ER kinase (PERK). ontosight.ai PERK is a key enzyme in the unfolded protein response (UPR), a cellular stress response pathway. nih.gov Inhibition of PERK is a therapeutic strategy being explored for various diseases. The inhibitory activity of PERK-IN-2 is determined by measuring the autophosphorylation of the PERK enzyme in a cellular or biochemical assay. nih.gov
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). bioanalysis-zone.com Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. scielo.org.co The inhibitory activity against AChE is often measured using the Ellman method, a colorimetric assay where the enzymatic activity is monitored by the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. scielo.org.coattogene.com A study on benzimidazole (B57391) derivatives identified a compound with the molecular formula this compound and evaluated its potential as an AChE inhibitor.
Interactive Table 4: In Vitro Enzyme Inhibition Data for this compound Isomers
| Compound Name/Class | Target Enzyme | Assay Principle | Key Finding | Source |
| PERK-IN-2 | PERK | Measurement of PERK autophosphorylation | Potent inhibitor with an IC₅₀ of 0.2 nM | Vendor Data ontosight.ai |
| Benzimidazole derivative | Acetylcholinesterase (AChE) | Ellman's colorimetric method | Investigated for AChE inhibitory potential | European International Journal of Science and Technology |
Cell-Based Assays for Cellular Response Analysis
The characterization of the biological activity of the compound this compound, identified as the potent Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) inhibitor, PERK-IN-2, relies heavily on a suite of cell-based assays. These in vitro techniques are fundamental for elucidating the compound's influence on key cellular pathways, including apoptosis, oxidative stress, mitochondrial health, and general cytotoxicity. Such assays provide quantitative and qualitative data on how PERK inhibition modulates cellular fate and function, particularly in the context of diseases like cancer where the Unfolded Protein Response (UPR) is often dysregulated. mdpi.comjcancer.org
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process that can be initiated by prolonged endoplasmic reticulum (ER) stress, a condition in which the PERK pathway is a central mediator. jcancer.orgnih.gov Sustained PERK activation can trigger a pro-apoptotic signaling cascade. jcancer.orgaacrjournals.org Therefore, inhibiting this pathway with compounds like PERK-IN-2 is expected to significantly alter a cell's response to ER stress-inducing conditions.
Research on PERK inhibitors utilizes several methods to quantify apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique. jcancer.orgfrontiersin.org Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late-stage apoptosis or necrosis. Studies on PERK inhibitors show that their application can lead to a significant increase in the apoptotic cell population. frontiersin.orgnih.gov
Another key method involves measuring the activity of caspases, which are proteases that execute the apoptotic program. mdpi.com Caspase-3 is a primary executioner caspase, and its activation is a hallmark of apoptosis. asm.org Assays measuring caspase-3 activity have demonstrated that treatment with PERK inhibitors can significantly induce apoptosis in cancer cells under ER stress conditions. mdpi.com Furthermore, analysis of apoptosis-regulating proteins reveals that PERK inhibition can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. mdpi.comarvojournals.org
Table 1: Research Findings on Apoptosis Modulation by PERK Inhibitors
| Assay Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Gene Expression (mRNA) | A549 (NSCLC) | Increased expression of pro-apoptotic genes (ATF4, DDIT3, BAX); decreased anti-apoptotic Bcl-2. | mdpi.com |
| Caspase-3 Activity | A549 (NSCLC) | Significant induction of apoptosis in normal and ER-stressed cells following inhibitor treatment. | mdpi.com |
| Annexin V/PI Staining | Rat Chondrocytes | PERK inhibitor (GSK2606414) significantly decreased the percentage of apoptotic cells under specific stress conditions. | frontiersin.org |
| Annexin V/PI Staining | HTCFs | PERK knockdown attenuated Hydroxycamptothecin-induced apoptosis. | arvojournals.org |
| Western Blot | HTCFs | PERK knockdown decreased the Bax/Bcl-2 ratio, indicating reduced apoptotic signaling. | arvojournals.org |
Reactive Oxygen Species (ROS) Production
Reactive Oxygen Species (ROS) are chemically reactive molecules that function as critical signaling mediators but can also cause significant cellular damage and oxidative stress when they accumulate. nih.gov The PERK pathway is closely linked to the regulation of oxidative stress. researchgate.netasm.org ER stress itself can lead to ROS generation, and the PERK-eIF2α pathway is a key upstream signal in this process. spandidos-publications.com
The effect of PERK-IN-2 on ROS production is evaluated using fluorescent probes that react with ROS to generate a measurable signal. Flow cytometry is often used for quantification. frontiersin.org Studies investigating PERK inhibitors have shown that they can significantly increase intracellular ROS levels in cancer cells. mdpi.com This accumulation of ROS contributes to the induction of apoptosis. researchgate.net For instance, in non-small cell lung cancer (NSCLC) cells, a selective PERK inhibitor was found to significantly increase ROS levels, which correlated with increased cell death. mdpi.com Conversely, the antioxidant N-acetylcysteine (NAC) can suppress this ROS accumulation and the subsequent apoptosis, confirming that the cytotoxic effects of PERK inhibition are, at least in part, mediated by oxidative stress. asm.orgresearchgate.net
Table 2: Research Findings on ROS Production Modulation by PERK Inhibitors
| Assay Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| ROS Detection Assay Kit | A549 (NSCLC) | PERK inhibitor significantly increased ROS levels compared to the negative control. | mdpi.com |
| Flow Cytometry | KG1 (Leukemia) | PERK inhibitor (GSK2606414) enhanced BIX-01294-induced ROS accumulation. | researchgate.net |
| Flow Cytometry | Rat Chondrocytes | PERK inhibitor (GSK2606414) decreased intracellular ROS levels under specific stress conditions. | frontiersin.org |
| Flow Cytometry | PK-15 (Porcine Kidney) | Silencing of PERK markedly downregulated ROS production induced by viral infection. | asm.orgresearchgate.net |
Mitochondrial Potential
Mitochondria are central to cellular life and death decisions, and mitochondrial dysfunction is a key event in the apoptotic process. asm.org The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health; a loss of this potential is an early event in apoptosis, preceding the release of pro-apoptotic factors like cytochrome c. asm.orgarvojournals.orgaacrjournals.org The PERK pathway communicates with mitochondria and can regulate oxidative stress at mitochondria-associated ER membranes (MAMs). aacrjournals.org
Assays to measure ΔΨm typically use potentiometric fluorescent dyes like JC-1 or DiOC2(3). arvojournals.orgresearchgate.net In healthy mitochondria with high membrane potential, the JC-1 dye forms aggregates that emit red fluorescence. aacrjournals.org When the membrane potential collapses, the dye returns to its monomeric form and emits green fluorescence. aacrjournals.org Research has shown that PERK inhibition can prevent the loss of mitochondrial membrane potential under certain conditions of cellular stress. researchgate.net For example, in melanoma cells treated with a polyphenol-rich extract, inhibition of PERK prevented the P2Et-induced reduction of mitochondrial membrane potential. researchgate.net Similarly, in human Tenon's capsule fibroblasts, knockdown of PERK decreased the loss of ΔΨm induced by the chemotherapy agent hydroxycamptothecin. arvojournals.org These findings suggest that PERK-IN-2 could play a role in modulating mitochondrial integrity in response to cellular insults.
Table 3: Research Findings on Mitochondrial Membrane Potential (ΔΨm) by PERK Inhibitors
| Assay Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| JC-1 Staining | HTCFs | Knockdown of PERK decreased the loss of ΔΨm induced by an external apoptotic stimulus. | arvojournals.org |
| DiOC2(3) Staining | B16-F10 (Melanoma) | Inhibition of PERK prevented the reduction of mitochondrial membrane potential induced by P2Et treatment. | researchgate.net |
| Flow Cytometry | PK-15 (Porcine Kidney) | Inhibition of PERK phosphorylation led to an increased mitochondrial membrane potential in virally infected cells. | asm.org |
| Fluorescence Microscopy | Sensitized DRG Neuron | Pulsed radiofrequency treatment decreased Δψm, an effect associated with decreased pERK levels. | nih.gov |
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration at which a compound exerts a toxic effect on cells, a critical parameter for drug development. scielo.br These assays measure cell viability or proliferation after exposure to a compound and are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. aacrjournals.org
Commonly used methods include colorimetric assays such as the MTT and MTS assays. aacrjournals.orgunimi.it In these assays, mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. unimi.it While specific IC50 values for PERK-IN-2 are not widely published in the reviewed literature, the table below provides representative data from cytotoxicity studies of other compounds in various cancer cell lines to illustrate how such findings are typically reported. The potency of a compound like PERK-IN-2 would be similarly evaluated across a panel of cell lines to determine its efficacy and selectivity.
Metabolic Pathway Research of C23h18f3n5o Derivatives
In Vitro and Preclinical In Vivo Metabolic Transformations and Metabolite Identification
There is no publicly available information detailing the specific metabolic transformations of Zotatifin in either in vitro systems or preclinical in vivo models. While a commercial vendor lists the availability of Zotatifin metabolites, the identities and structures of these metabolites are not disclosed in the scientific literature. Research on similar classes of compounds suggests that metabolic conversion can occur, but specific data for Zotatifin is absent. For instance, a study on a different therapeutic agent detailed the identification of multiple metabolites in liver microsomes, providing a framework for the type of research that is likely being conducted for Zotatifin but remains proprietary.
Enzymatic Biotransformation Studies (e.g., Hydroxylation Pathways)
Information regarding the specific enzymes responsible for the biotransformation of Zotatifin is not available in the public domain. Typically, cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for many small molecule drugs, often involving pathways such as hydroxylation. Mentions of CYP enzymes in relation to Zotatifin have been in the context of potential drug-drug interactions for other compounds or as part of the general landscape of cancer drug metabolism, rather than specific studies on Zotatifin itself. tabpi.org There are no published studies identifying which CYP isoforms, if any, are involved in Zotatifin's metabolism or detailing specific enzymatic pathways like hydroxylation.
Research on Metabolic Stability and Degradation Pathways in Biological Systems
Table of Compound Names
| Chemical Formula | Common Name(s) |
| C23H18F3N5O | Zotatifin, eFT226 |
Conclusion and Future Research Perspectives for C23h18f3n5o Compounds
Strategic Development of Novel Analogs with Enhanced Biological Profiles
The development of first-generation Tropomyosin Receptor Kinase (Trk) inhibitors marked a significant advancement in precision oncology. However, their long-term efficacy can be limited by the emergence of drug resistance, often driven by specific point mutations in the Trk kinase domain. mdpi.com This clinical challenge necessitates the strategic design and synthesis of novel analogs of C23H18F3N5O compounds to create more robust and durable therapeutic options.
Future research is intensely focused on structure-activity relationship (SAR) studies to systematically modify the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The goal is to develop second-generation inhibitors that can effectively target both wild-type Trk enzymes and their resistance mutants. mdpi.commdpi.com Key areas of molecular modification include altering the substituents on the phenyl rings and the pyrimidine (B1678525) core to enhance binding affinity and to circumvent steric hindrances imposed by mutations. For instance, the trifluoromethyl group is a critical feature, often associated with increased metabolic stability and potency. rsc.org The exploration of different functional groups at various positions on the scaffold aims to improve not only potency but also pharmacokinetic properties such as bioavailability and selectivity, thereby minimizing off-target effects. rsc.org
Recent reviews highlight that structural modifications to the pyrazolo[1,5-a]pyrimidine nucleus have already yielded compounds with exceptionally low IC50 values, demonstrating the potential for further optimization to develop potent lead compounds for next-generation therapies. mdpi.com
Table 1: Key Research Directions for Analog Development
| Research Focus | Objective | Key Methodologies |
|---|---|---|
| Overcoming Resistance | Develop analogs effective against common Trk kinase domain mutations (e.g., solvent front, gatekeeper mutations). | Structure-Based Drug Design, SAR Studies, Synthesis of Macrocyclic Analogs. mdpi.commdpi.com |
| Enhancing Selectivity | Minimize off-target kinase inhibition to reduce toxicity and improve the therapeutic window. | Kinome-wide screening, Computational Modeling, Modification of solvent-exposed regions. rsc.org |
| Improving Pharmacokinetics | Optimize absorption, distribution, metabolism, and excretion (ADME) properties for better clinical performance. | Introduction of polar groups, Bioisosteric replacements, Prodrug strategies. |
| Broadening Therapeutic Scope | Explore the activity of analogs against other relevant cancer-driving kinases. | Panel-based kinase assays, Cell-based screening in diverse cancer lines. rsc.org |
Deeper Understanding of Molecular Recognition and Signaling Pathways
A fundamental aspect of advancing this compound compounds is to achieve a more profound understanding of their interactions at a molecular level. Most inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the Trk kinase domain. rsc.orgucl.ac.uk This mode of action effectively blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways crucial for tumor cell proliferation and survival. nih.gov
Future investigations will leverage advanced structural biology techniques, such as X-ray co-crystallography, to analyze the precise binding modes of these inhibitors within the Trk active site. ucl.ac.uknih.gov Such studies are critical for elucidating the key hydrogen bonds, van der Waals forces, and other non-covalent interactions that determine binding affinity and selectivity. Understanding how specific mutations alter the topology of the binding pocket can inform the rational design of new analogs that can adapt to these changes. mdpi.com
Furthermore, research is expanding beyond simple target inhibition to unravel the broader impact on cellular signaling networks. The constitutive activation of Trk fusion proteins drives multiple downstream pathways, including the MAPK and PI3K pathways. mdpi.com A deeper comprehension of how inhibiting Trk with these compounds modulates these interconnected pathways is essential for predicting therapeutic responses and identifying potential combination therapy strategies.
Potential for Development of Next-Generation Molecular Probes and Preclinical Therapeutic Leads
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond direct therapeutic applications to the development of sophisticated research tools. There is significant potential in modifying this compound compounds to create high-affinity molecular probes for studying kinase biology. acs.orgnih.gov By incorporating reactive moieties, such as an acrylamide (B121943) group, these compounds can be transformed into covalent probes that form an irreversible bond with specific amino acid residues (e.g., cysteine) in the target kinase. acs.orgnih.gov Such probes are invaluable for identifying and validating new drug targets, mapping kinase inhibitor-binding sites, and understanding the dynamics of kinase activity in living cells. acs.orgnih.gov
The development of DNA-encoded libraries (DELs) based on the pyrazolopyrimidine scaffold is another promising avenue. rsc.org This technology allows for the rapid synthesis and screening of vast numbers of compounds to identify novel bioactive molecules, accelerating the discovery of chemical probes and drug leads. rsc.org
Q & A
Q. How can interdisciplinary approaches resolve challenges in studying CHFNO’s environmental impact?
- Methodological Answer : Collaborate with environmental chemists to develop fate-and-transport models using high-resolution mass spectrometry (HRMS) for metabolite identification. Partner with ecotoxicologists to design mesocosm experiments assessing biodegradation pathways. Integrate geospatial data to model exposure risks in aquatic ecosystems .
Tables for Key Methodological Comparisons
| Technique | Application | Strengths | Limitations |
|---|---|---|---|
| LC-MS/MS | Quantification in biological matrices | High sensitivity, specificity | Matrix effects require internal standards |
| F-NMR | Tracking fluorinated intermediates | Non-destructive, real-time monitoring | Low sensitivity for trace concentrations |
| CRISPR-Cas9 models | Target validation | High precision, customizable | Off-target effects require rigorous controls |
| Bayesian hierarchical models | Heterogeneous data analysis | Robust to nested data structures | Computationally intensive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
